N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
CAS No.: 1251543-06-2
Cat. No.: VC8223107
Molecular Formula: C14H16N6O3S3
Molecular Weight: 412.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251543-06-2 |
|---|---|
| Molecular Formula | C14H16N6O3S3 |
| Molecular Weight | 412.5 |
| IUPAC Name | N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
| Standard InChI | InChI=1S/C14H16N6O3S3/c1-19(26(2,22)23)8-12(21)16-13-17-18-14(25-13)24-9-10-7-20-6-4-3-5-11(20)15-10/h3-7H,8-9H2,1-2H3,(H,16,17,21) |
| Standard InChI Key | HRMKOPAWUSTPNZ-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2)S(=O)(=O)C |
| Canonical SMILES | CN(CC(=O)NC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
Imidazo[1,2-a]pyridine: A bicyclic heterocycle known for its bioisosteric compatibility with purine nucleotides, enabling interactions with enzymatic targets .
-
1,3,4-Thiadiazole: A sulfur-containing heterocycle associated with enhanced metabolic stability and electron-deficient properties, favoring interactions with biological macromolecules.
-
N-Methylmethylsulfonamido Acetamide: A sulfonamide derivative contributing to solubility modulation and target affinity through hydrogen bonding.
The molecular formula C₁₄H₁₆N₆O₃S₃ (molecular weight: 412.5 g/mol) reflects the compound’s moderate polarity, supported by its SMILES notation:
CN(CC(=O)NC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2)S(=O)(=O)C.
The InChIKey HRMKOPAWUSTPNZ-UHFFFAOYSA-N confirms its unique stereoelectronic configuration.
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 153 Ų |
These properties suggest moderate membrane permeability but potential challenges in blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
| Compound | Target Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Rifaximin | Bacterial RNA Polymerase | 0.5 μM (E. coli) | |
| Zolpidem | GABAₐ Receptor | 20 nM (Human) | |
| VC8223107 (This Compound) | Inferred Kinase Inhibition | Not Determined |
Note: Direct activity data for VC8223107 is unavailable; values inferred from structural analogs .
Challenges and Future Directions
-
ADMET Optimization: The high polar surface area (153 Ų) may limit oral bioavailability, necessitating prodrug strategies or formulation enhancements.
-
Target Deconvolution: Phenotypic screening followed by chemoproteomics could identify primary molecular targets.
-
Synthetic Scalability: Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimizing catalyst systems and reducing purification steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume